Cas no 1805558-08-0 (3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine)

3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine
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- Inchi: 1S/C8H9F2N3O2/c1-4-5(3-11)7(13(14)15)2-6(12-4)8(9)10/h2,8H,3,11H2,1H3
- InChI Key: COOFLMMKSICLTC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(CN)C(C)=N1)[N+](=O)[O-])F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 234
- Topological Polar Surface Area: 84.7
- XLogP3: 0.6
3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018516-250mg |
3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine |
1805558-08-0 | 95% | 250mg |
$989.80 | 2022-04-01 | |
Alichem | A029018516-500mg |
3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine |
1805558-08-0 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
Alichem | A029018516-1g |
3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine |
1805558-08-0 | 95% | 1g |
$2,981.85 | 2022-04-01 |
3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Additional information on 3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine
3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine: A Comprehensive Overview
The compound 3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine, identified by the CAS registry number CAS No. 1805558-08-0, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and structural versatility. The presence of multiple functional groups, including an amino group, a difluoromethyl group, and a nitro group, makes this compound particularly interesting for researchers exploring its reactivity and potential applications in drug design, agrochemicals, and advanced materials.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and directed metallation techniques. The strategic placement of substituents on the pyridine ring has been optimized to enhance stability and reactivity. For instance, the nitro group at position 4 imparts strong electron-withdrawing effects, which can significantly influence the electronic environment of the molecule. This makes it a valuable substrate for further functionalization in the development of bioactive molecules.
One of the most promising areas of research involving 3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine is its application in medicinal chemistry. The amino group at position 3 serves as a versatile site for further modification, enabling the creation of peptide-like structures or bioisosteres with enhanced pharmacokinetic properties. Additionally, the difluoromethyl group at position 6 introduces fluorine atoms, which are known to improve drug-likeness by enhancing lipophilicity and metabolic stability.
In terms of structural analysis, computational studies have revealed that the compound exhibits a planar geometry around the pyridine ring, with significant conjugation between the nitro group and adjacent substituents. This conjugation not only stabilizes the molecule but also contributes to its electronic properties, making it a potential candidate for use in organic electronics or optoelectronic devices.
The synthesis of CAS No. 1805558-08-0 involves a multi-step process that begins with the preparation of intermediates possessing reactive sites suitable for subsequent transformations. The use of palladium-catalyzed coupling reactions has been particularly effective in achieving high yields and selectivity during key steps of the synthesis. Furthermore, recent studies have explored green chemistry approaches to minimize environmental impact while maintaining product quality.
Another critical aspect of this compound's research is its biological activity. Initial screening has shown that it exhibits moderate inhibitory effects against certain enzymes relevant to neurodegenerative diseases. This suggests that further optimization could lead to novel therapeutic agents with improved efficacy and reduced side effects.
In conclusion, 3-(Aminomethyl)-6-(difluoromethyl)-2-methyl-4-nitropyridine, or CAS No. 1805558-08-0, represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advanced chemical modifications and applications in drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in shaping future innovations within these fields.
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